molecular formula C14H11F3N4O2S2 B11006463 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11006463
M. Wt: 388.4 g/mol
InChI Key: NLPCIGGYHBSBTD-UHFFFAOYSA-N
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Description

4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a trifluoromethoxy group, a benzothiazole moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves multiple steps, including the formation of the benzothiazole and thiadiazole rings, followed by the introduction of the trifluoromethoxy group. The synthetic route typically starts with the preparation of the benzothiazole intermediate, which is then reacted with appropriate reagents to form the thiadiazole ring. The trifluoromethoxy group is introduced using specialized reagents under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and other functional groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and thiadiazole derivatives with trifluoromethoxy groups. Examples are:

Uniqueness

The uniqueness of 4-propyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups and structural features. The presence of the trifluoromethoxy group enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11F3N4O2S2

Molecular Weight

388.4 g/mol

IUPAC Name

4-propyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H11F3N4O2S2/c1-2-3-9-11(25-21-20-9)12(22)19-13-18-8-5-4-7(6-10(8)24-13)23-14(15,16)17/h4-6H,2-3H2,1H3,(H,18,19,22)

InChI Key

NLPCIGGYHBSBTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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